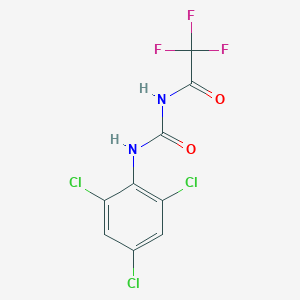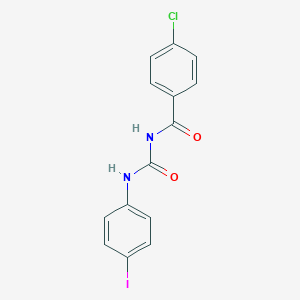![molecular formula C20H18ClN5O2 B284437 N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284437.png)
N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, also known as CTMP, is a novel chemical compound that has been synthesized for scientific research purposes. This compound belongs to the class of pyrimidine derivatives and has shown promising results in various research studies.
Mecanismo De Acción
N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide acts as a selective inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET). By inhibiting the reuptake of dopamine and norepinephrine, N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide increases the levels of these neurotransmitters in the brain, leading to improved cognitive function, mood enhancement, and increased motivation. The mechanism of action of N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been studied extensively in animal models, and it has been shown to have a similar mechanism of action to other psychostimulants such as cocaine and amphetamines.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been shown to have various biochemical and physiological effects on the body. It increases the release of dopamine and norepinephrine in the brain, leading to improved cognitive function and mood enhancement. N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide also increases heart rate and blood pressure, which can lead to potential cardiovascular side effects. However, these effects are dose-dependent and can be minimized by optimizing the dosage and administration of N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and stability. It has been shown to have a long half-life and can be easily administered to animal models. However, N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has some limitations, including its potential for cardiovascular side effects and the need for further research to understand its long-term effects on the brain and body.
Direcciones Futuras
There are several future directions for research on N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. One potential direction is to study its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the long-term effects of N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide on the brain and body and to optimize its dosage and administration. N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide also has potential applications in drug addiction treatment and cognitive enhancement, and further research is needed to explore these areas.
Conclusion
In conclusion, N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a novel compound that has shown promising results in various scientific research studies. Its mechanism of action, biochemical and physiological effects, and potential applications in drug addiction treatment and cognitive enhancement make it an exciting area of research. Further research is needed to understand its long-term effects and optimize its dosage and administration for potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the reaction of 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, and 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with thionyl chloride and triethylamine. The resulting product is then treated with 4-amino-N-methylpiperidine and acetic anhydride to obtain N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. The synthesis method has been optimized to ensure high yield and purity of the product.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been extensively used in various scientific research studies, including neuropharmacology, drug addiction, and cognitive enhancement. It has shown promising results in improving cognitive function, memory retention, and attention span in animal models. N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has also been studied for its potential use in treating drug addiction and reducing drug-seeking behavior. Additionally, N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been used in neuropharmacological studies to understand its mechanism of action and potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H18ClN5O2 |
|---|---|
Peso molecular |
395.8 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H18ClN5O2/c1-12-17(19(27)25-15-7-5-14(21)6-8-15)18(26-20(24-12)22-11-23-26)13-3-9-16(28-2)10-4-13/h3-11,18H,1-2H3,(H,25,27)(H,22,23,24) |
Clave InChI |
MGTYUZUHFULLTJ-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(C(N2C(=N1)N=CN2)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)Cl |
SMILES |
CC1=C(C(N2C(=N1)N=CN2)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)Cl |
SMILES canónico |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,2-trifluoro-N-[(3-fluorophenyl)carbamoyl]acetamide](/img/structure/B284355.png)


![Sec-butyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284358.png)
![ethyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B284359.png)
![5-({[(Trifluoroacetyl)amino]carbonyl}oxy)pentyl trifluoroacetylcarbamate](/img/structure/B284361.png)


![N-[2,2,2-trichloro-1-(1-piperidinyl)ethylidene]benzenesulfonamide](/img/structure/B284369.png)


![2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate](/img/structure/B284374.png)
![2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B284377.png)
![2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B284379.png)